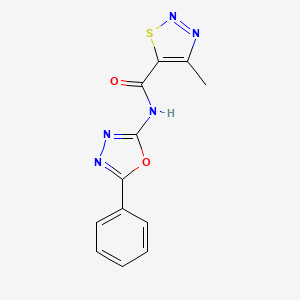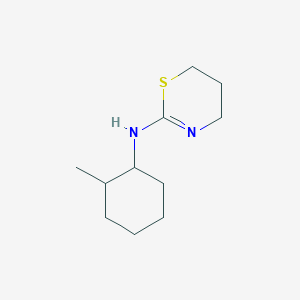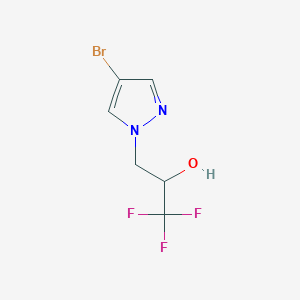![molecular formula C13H14ClN3OS B2954382 N-{4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine CAS No. 400082-33-9](/img/structure/B2954382.png)
N-{4-[(4-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a pyrimidine ring, a methoxy group, a sulfanyl group attached to a chlorophenyl group, and a dimethylamine group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, a common feature in many biological molecules, could influence the compound’s properties and reactivity . The chlorophenyl group attached via a sulfanyl linkage could add further complexity to the molecule’s structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the pyrimidine ring might participate in aromatic substitution reactions, while the sulfanyl group could be involved in redox reactions . The methoxy and dimethylamine groups could also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxy and dimethylamine groups could affect the compound’s solubility in different solvents . The compound’s melting and boiling points would depend on the strength of the intermolecular forces within the substance .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
The compound has been used in the synthesis of various heterocyclic compounds. Shibuya (1984) described the synthesis of 4-hydroxy and 4-mercaptopyrimidine, pyrimidinone, and thiazole derivatives from reactions involving active methylenes, including similar chlorophenylsulfanyl compounds (Shibuya, 1984). Similarly, Eichberger et al. (1986) worked on 2,4-dichloro-5-ethylthiomethylpyrimidines and related compounds by substituting halogen atoms with amino, methoxy, or ethylthio groups (Eichberger, Hayden, Schwarz, & Griengl, 1986).
Pyrimethamine Derivatives
Balasubramani et al. (2007) explored the crystal structures of pyrimethamine derivatives, noting the hydrogen-bonded bimolecular ring motifs involving pyrimidine rings and sulfonate groups. This study highlights the molecular interactions critical in the development of pharmaceutical compounds (Balasubramani, Muthiah, & Lynch, 2007).
Chemiluminescence Studies
Watanabe et al. (2010) synthesized sulfanyl-substituted bicyclic dioxetanes, including chlorophenyl variants. These compounds were evaluated for their base-induced chemiluminescence, providing insights into potential applications in analytical chemistry and bioimaging (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).
Sulfonamide Synthesis
Cremlyn and Nunes (1987) described the reactions of N-phenylmaltimide with chlorosulfonic acid, leading to the formation of sulfonyl chloride and corresponding sulfonamides. This research is vital for developing various organic compounds, including pharmaceuticals (Cremlyn & Nunes, 1987).
Antifolate Inhibitors
Gangjee et al. (1996) synthesized novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, an enzyme critical in DNA synthesis. This research contributes significantly to the development of antitumor and antibacterial agents (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Mécanisme D'action
Target of Action
The primary targets of the compound, also known as 4-[(4-chlorophenyl)sulfanyl]-5-methoxy-N,N-dimethylpyrimidin-2-amine, are currently unknown
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, leading to downstream effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, and the presence of other molecules. More research is needed to understand how environmental factors influence the action of this compound.
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-5-methoxy-N,N-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-17(2)13-15-8-11(18-3)12(16-13)19-10-6-4-9(14)5-7-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDAJGBWGILQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)SC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Fluorophenyl)-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2954303.png)
![2,8,10-trimethyl-N-phenylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2954304.png)
![[4-({[4-(Tert-butyl)benzyl]sulfonyl}methyl)-4-hydroxypiperidino][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2954305.png)
![6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2954307.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2954311.png)
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2954312.png)
![1-(4-chlorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2954313.png)

![N-(4-(methylthio)-1-oxo-1-(4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)butan-2-yl)acetamide](/img/structure/B2954316.png)

![1-[(3,5-Difluorophenyl)sulfonyl]-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/no-structure.png)
![3-{[4-(tert-butyl)benzyl]sulfanyl}-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2954321.png)
